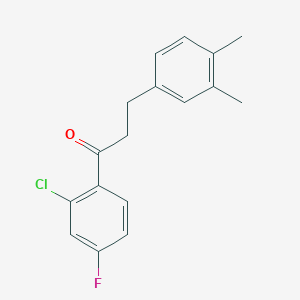

2'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone

Description

Propriétés

IUPAC Name |

1-(2-chloro-4-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-11-3-4-13(9-12(11)2)5-8-17(20)15-7-6-14(19)10-16(15)18/h3-4,6-7,9-10H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYVYOSEMXLFKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644858 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-69-6 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-3-(3,4-dimethylphenyl)-4’-fluoropropiophenone typically involves multi-step organic reactions. One common method involves the Friedel-Crafts acylation of 3,4-dimethylbenzene with 2-chloro-4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2’-Chloro-3-(3,4-dimethylphenyl)-4’-fluoropropiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Applications De Recherche Scientifique

2’-Chloro-3-(3,4-dimethylphenyl)-4’-fluoropropiophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which 2’-Chloro-3-(3,4-dimethylphenyl)-4’-fluoropropiophenone exerts its effects involves interactions with specific molecular targets. The chloro and fluoro groups enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Positional Isomers: Halogen Substitution Patterns

- 3'-Chloro-3-(3,4-dimethylphenyl)-5'-fluoropropiophenone (CAS Ref: 10-F206608, ): Differs in halogen positions: 3'-Cl and 5'-F vs. 2'-Cl and 4'-F in the target compound. For example, the 4'-F in the target compound may enhance resonance stabilization compared to 5'-F .

Substituent Variations on the Aromatic Ring

- 2'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone (): Replaces the 3,4-dimethylphenyl group with a 3-methoxyphenyl moiety. This could influence metabolic stability in drug design .

- 2'-Chloro-3-(4-fluorophenyl)propiophenone (CAS 898768-52-0, ): Lacks the 3,4-dimethylphenyl group, instead featuring a single 4-fluorophenyl substituent. Molecular weight: 262.71 g/mol vs. ~294.8 g/mol (estimated for the target compound).

Variations in the Propanone Chain

- 1-(4-Chloro-3-fluorophenyl)-2,2-dimethylpropan-1-one (CAS 898766-30-8, ): Features 2,2-dimethyl groups on the propanone chain instead of the 3,4-dimethylphenyl substituent. This structural difference may lead to distinct crystal packing behaviors, as validated by crystallographic tools like SHELX .

Data Table: Key Structural and Physical Properties

Research Findings and Implications

Electronic and Steric Effects

- Halogen Positioning : Fluorine at 4' (target compound) vs. 5' () alters electron-withdrawing effects, impacting resonance stabilization and intermolecular interactions .

- Methyl vs. Methoxy : The 3,4-dimethylphenyl group in the target compound increases lipophilicity, favoring membrane permeability, while methoxy analogs () may exhibit better aqueous solubility .

Crystallographic Insights

- Tools like SHELXL () and ORTEP-3 () are critical for resolving subtle conformational differences, such as torsional angles in the propanone chain or halogen-phenyl interactions .

Activité Biologique

2'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone (CAS Number: 898779-69-6) is a synthetic compound belonging to the class of aryl ketones. Its unique structural features, including the presence of chlorine and fluorine substituents, suggest potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C17H16ClFO

- Molecular Weight : 290.76 g/mol

- IUPAC Name : 1-(3-chloro-4-fluorophenyl)-3-(3,4-dimethylphenyl)-1-propanone

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects. The following sections summarize key findings from recent studies.

Antimicrobial Activity

A study evaluated the antimicrobial properties of structurally related compounds. The results indicated that certain derivatives displayed significant inhibitory effects against various bacterial strains. The presence of halogen atoms (Cl and F) in the structure was found to enhance antimicrobial potency due to increased lipophilicity and interaction with microbial membranes .

Antioxidant Activity

The antioxidant potential of related compounds has been assessed through various assays, including DPPH and ABTS radical scavenging tests. Compounds with similar structures showed promising results, suggesting that this compound may also possess antioxidant properties. The electron-withdrawing effects of the chlorine and fluorine substituents could contribute to this activity by stabilizing free radicals .

Enzyme Inhibition Studies

Recent research has highlighted the enzyme inhibitory activities of aryl ketones. For instance, compounds with similar scaffolds have demonstrated significant inhibition against α-glucosidase and urease enzymes. The SAR studies indicate that the positioning of substituents like -Cl and -F plays a crucial role in modulating enzyme affinity and activity .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition | |

| Antioxidant | Moderate activity | |

| α-Glucosidase Inhibition | Potent inhibitor | |

| Urease Inhibition | Significant inhibition |

Case Studies

-

Case Study on Antimicrobial Activity :

A set of derivatives was tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the aromatic ring significantly influenced antimicrobial efficacy. Compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts. -

Case Study on Enzyme Inhibition :

Another study focused on the inhibition of α-glucosidase by various derivatives. The compound demonstrated an IC50 value lower than that of standard inhibitors like acarbose, indicating its potential as a therapeutic agent for managing diabetes through carbohydrate metabolism modulation.

Q & A

Q. What are the common synthetic routes for 2'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone, and what key parameters influence yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic aromatic substitution . For example, reacting a 3,4-dimethylbenzene derivative with a fluorinated/chlorinated acyl chloride under Lewis acid catalysis (e.g., AlCl₃) at 0–5°C. Yield optimization requires:

- Strict control of stoichiometry (1:1.2 molar ratio of aromatic substrate to acyl chloride).

- Reaction duration (12–24 hours under nitrogen).

- Post-synthesis purification via silica gel chromatography (hexane/EtOAc gradient).

Side reactions like over-halogenation are minimized by maintaining low temperatures and anhydrous conditions .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in CDCl₃ identifies aromatic proton environments (e.g., para-fluoro at δ 7.2–7.4 ppm, methyl groups at δ 2.3–2.5 ppm).

- FT-IR : Confirms carbonyl (C=O stretch at ~1680 cm⁻¹) and C-F/C-Cl bonds (600–800 cm⁻¹).

- HRMS : Validates molecular ion ([M+H]⁺ expected m/z ~332.1).

- X-ray crystallography : Resolves positional isomerism of substituents using SHELXL refinement (R1 < 0.05) .

Q. What safety precautions are required when handling this compound?

- Methodological Answer :

- Hazards : Skin/eye irritation (H313/H333) and potential respiratory sensitization.

- Protocols :

- Use nitrile gloves, fume hoods, and eye protection (P264/P280).

- Store in amber vials at 2–8°C under nitrogen to prevent photodegradation.

- Spill management: Neutralize with activated carbon, avoid aqueous washdown .

Advanced Research Questions

Q. How do electronic effects of the 3,4-dimethylphenyl and 4'-fluoro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- 3,4-Dimethylphenyl : Electron-donating methyl groups activate the ring for electrophilic substitution but sterically hinder coupling at ortho positions.

- 4'-Fluoro : Electron-withdrawing effect directs meta substitution in Suzuki-Miyaura reactions (Pd(PPh₃)₄, 80°C in THF/H₂O).

- DFT Modeling : LUMO localization at the carbonyl carbon predicts nucleophilic attack sites. Optimize regioselectivity using solvent polarity (ε > 20) and bulky ligands (e.g., XPhos) .

Q. How should researchers address discrepancies in reported crystallographic data for this compound?

- Methodological Answer :

- Validation : Cross-check unit cell parameters (e.g., CCDC entries) and refine datasets using SHELXL-2018 with TWIN/BASF commands for twinned crystals.

- Hirshfeld Analysis : Compare intermolecular contacts (e.g., C–H···O vs. halogen bonds) to identify polymorphic variations.

- Metrics : Ensure R1 < 0.05 and wR2 < 0.12 across multiple refinements .

Q. What strategies optimize the electrochemical carboxylation of this ketone derivative?

- Methodological Answer :

- Setup : Use a divided H-cell with Pt cathode (-1.8 V vs. SCE) in DMF/CO₂.

- Electrolyte : Tetrabutylammonium tetrafluoroborate (TBABF₄, 0.1 M) enhances conductivity.

- Monitoring : In situ FTIR tracks carboxylate formation (peak at 1650 cm⁻¹).

- Yield : >70% achieved at -10°C with continuous CO₂ bubbling to suppress radical dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.